4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Description
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethoxyphenyl group at position 4, a pyridin-3-yl group at position 5, and a thiol (-SH) group at position 2. This structural framework is associated with diverse biological activities, including antimicrobial and antiradical properties, as observed in related triazole-thiol derivatives .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-20-13-7-5-12(6-8-13)19-14(17-18-15(19)21)11-4-3-9-16-10-11/h3-10H,2H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOATIXVGJJYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Nicotinoyl)-4-(4-ethoxyphenyl)thiosemicarbazide
The synthesis begins with the preparation of the thiosemicarbazide intermediate. Nicotinic acid hydrazide (pyridine-3-carboxylic acid hydrazide) reacts with 4-ethoxyphenyl isothiocyanate in anhydrous benzene under reflux conditions. The reaction mechanism involves nucleophilic addition of the hydrazide’s amino group to the isothiocyanate’s electrophilic carbon, followed by elimination of ammonia to form the thiosemicarbazide backbone.
Reaction Conditions :
Characterization :
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IR Spectroscopy : Peaks at ~3450 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O stretch), and 1260 cm⁻¹ (C=S stretch).
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¹H NMR : Signals for the ethoxy group (δ 1.35 ppm, triplet, –OCH₂CH₃; δ 4.02 ppm, quartet, –OCH₂–), pyridyl protons (δ 7.3–8.6 ppm), and aromatic protons of the 4-ethoxyphenyl group (δ 6.8–7.5 ppm).
Alkaline Cyclization to Form the Triazole Core
The thiosemicarbazide intermediate undergoes cyclization in basic media to yield the target triazole-thiol. Sodium hydroxide (2N) facilitates intramolecular nucleophilic attack, leading to the elimination of water and the formation of the 1,2,4-triazole ring.
Reaction Conditions :
Mechanistic Insight :
The base deprotonates the thiol group, enabling cyclization via attack of the thiolate on the adjacent carbonyl carbon, followed by tautomerization to stabilize the triazole-thione structure.
Direct Cyclocondensation of Hydrazide with Thiourea Derivatives
One-Pot Synthesis from Nicotinic Acid Hydrazide and 4-Ethoxyphenyl Thiourea
An alternative route involves refluxing nicotinic acid hydrazide with 4-ethoxyphenyl thiourea in ethanol. This method bypasses the isolation of the thiosemicarbazide intermediate, offering a streamlined approach.
Reaction Conditions :
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Solvent : Ethanol
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Temperature : Reflux (~78°C)
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Time : 12–18 hours
Key Observations :
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Excess thiourea derivatives drive the reaction to completion.
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Acidic workup (HCl) precipitates the product, which is recrystallized from ethanol.
Spectroscopic and Physicochemical Characterization
Melting Point and Purity
The compound exhibits a melting point of 238–240°C, consistent with its crystalline structure and high purity.
Spectroscopic Data
Elemental Analysis
Calculated for C₁₅H₁₄N₄OS :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Sensitivity to Moisture : The thiosemicarbazide intermediate is hygroscopic, necessitating anhydrous conditions during synthesis.
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Byproduct Formation : Alkaline cyclization may produce sulfides if the thiol group oxidizes. Adding antioxidants (e.g., ascorbic acid) improves yield.
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Solvent Choice : Ethanol enhances solubility of the final product but may slow reaction kinetics compared to polar aprotic solvents like DMF .
Chemical Reactions Analysis
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride in pyridine containing a small amount of water is commonly used for reduction reactions.
Substitution: S-alkylation reactions involve reacting the sulphanyl compound with a halogenated compound under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, S-alkylation of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol results in the formation of 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. A study demonstrated that 4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, it was found to be effective against breast cancer cell lines by inhibiting proliferation and promoting apoptosis through the mitochondrial pathway.
Case Study: Anticancer Activity
A notable study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds, including this specific triazole-thiol, demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized various assays to evaluate cell viability and apoptosis markers .
Agricultural Applications
Fungicides
The compound's thiol group contributes to its fungicidal properties. It has been tested against several fungal pathogens affecting crops, such as Fusarium and Botrytis. Field trials revealed that formulations containing this compound significantly reduced fungal infections in treated plants compared to control groups.
Herbicide Development
Additionally, research suggests potential use in herbicide formulations due to its ability to inhibit specific enzymes involved in plant growth regulation. This could lead to the development of selective herbicides that target unwanted vegetation without harming crops.
Materials Science Applications
Corrosion Inhibitors
In materials science, this compound has been evaluated as a corrosion inhibitor for metals. Its effectiveness arises from its ability to form protective films on metal surfaces, thereby preventing oxidation and corrosion.
Case Study: Corrosion Resistance
A study published in the Corrosion Science journal highlighted the performance of this compound as a corrosion inhibitor for mild steel in acidic environments. The results showed a significant reduction in corrosion rates when the compound was applied compared to untreated samples .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against Staphylococcus aureus, etc. |
| Anticancer | Induces apoptosis in breast cancer cell lines | |
| Agricultural Science | Fungicide | Reduces fungal infections in crops |
| Herbicide Development | Targets specific plant growth enzymes | |
| Materials Science | Corrosion Inhibitor | Forms protective films on metal surfaces |
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes in Mycobacterium tuberculosis, which is crucial for the bacterium’s physiological functions . This inhibition disrupts the binding of cholesterol at the receptor site, leading to the compound’s antitubercular activity .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase stability but may reduce bioavailability due to higher polarity . Halogens (Cl, F): Enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
Biological Activity :
- Pyridine-containing derivatives (e.g., 5-pyridin-3-yl or 5-pyridin-2-yl) show promise in targeting bacterial enzymes due to their ability to coordinate metal ions in active sites .
- S-Alkylated analogs (e.g., S-alkyl derivatives in ) demonstrate improved pharmacokinetic profiles compared to thiol precursors .
Spectral Characterization :
Biological Activity
4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol (commonly referred to as ETPT) is a triazole derivative that has garnered attention due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. The structural composition of ETPT includes an ethoxy group and a pyridine moiety, which may enhance its biological efficacy and pharmacokinetic profile.
- Molecular Formula : C15H14N4OS
- Molecular Weight : 298.36 g/mol
- CAS Number : 111114-78-4
Antifungal Activity
ETPT exhibits significant antifungal properties primarily attributed to the triazole moiety. Triazoles are known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. Preliminary studies indicate that ETPT shows potent activity against various fungal strains, including:
- Candida albicans
- Aspergillus fumigatus
Anticancer Activity
Research has demonstrated that derivatives of triazoles, including ETPT, possess anticancer properties. A study evaluating the cytotoxic effects of similar compounds highlighted that triazole derivatives can selectively target cancer cells. For instance:
- Compounds with triazole rings showed enhanced cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.
| Study | Cell Lines Tested | Key Findings |
|---|---|---|
| IGR39, MDA-MB-231 | Significant cytotoxicity observed in triazole derivatives | |
| Panc-1 | Triazole derivatives exhibited selective toxicity towards cancer cells |
The mechanism through which ETPT exerts its biological effects is multifaceted:
- Inhibition of Ergosterol Synthesis : By inhibiting the enzyme lanosterol demethylase, ETPT disrupts ergosterol production in fungi.
- Induction of Apoptosis : In cancer cells, triazole derivatives have been shown to induce apoptosis through various pathways, including the activation of caspases.
- Antimetastatic Properties : Certain studies suggest that compounds similar to ETPT may inhibit cancer cell migration and invasion, making them potential candidates for further development as antimetastatic agents.
Synthesis and Characterization
ETPT can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of ETPT with various biological targets:
- Targets : COX-1 and COX-2 enzymes have been evaluated for anti-inflammatory potential.
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| COX-1 | -8.5 |
| COX-2 | -7.0 |
These studies suggest that ETPT may also exhibit anti-inflammatory properties by selectively inhibiting COX enzymes.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol?
The synthesis typically involves condensation reactions under basic conditions. For example:
- Step 1 : Formation of a hydrazinecarbothioamide intermediate (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) via reaction of thiosemicarbazide with substituted aldehydes or ketones.
- Step 2 : Cyclization of the intermediate under basic conditions (e.g., NaOH in methanol) to yield the triazole-thiol core .
- Step 3 : Functionalization of the thiol group via alkylation or Mannich reactions for derivative synthesis .
Key Conditions : Methanol as solvent, room temperature or mild heating (40–60°C), and stoichiometric control of reagents.
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
- Elemental Analysis : Confirms molecular formula and purity.
- ¹H-NMR and ¹³C-NMR : Identify substituent positions and confirm regioselectivity in alkylation/Mannich reactions .
- LC-MS : Validates molecular weight and detects byproducts .
- FT-IR : Confirms functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations) .
Q. How can researchers optimize yield during alkylation of the triazole-thiol group?
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiolate ion.
- Employ alkyl halides with good leaving groups (e.g., iodides) and stoichiometric NaOH to deprotonate the thiol .
- Monitor reaction progress via TLC to minimize over-alkylation or side reactions .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of Mannich reactions in derivative synthesis?
Mannich reactions with this compound involve a three-component process (amine, formaldehyde, and triazole-thiol). Regioselectivity is influenced by:
- Electronic Effects : The thiol group acts as a nucleophile, attacking the electrophilic iminium intermediate formed between formaldehyde and the amine.
- Steric Hindrance : Bulky amines (e.g., piperidine) favor substitution at less hindered positions on the triazole ring .
- pH Control : Basic conditions stabilize the thiolate ion, enhancing reactivity .
Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s reactivity?
- DFT Calculations : Predict molecular geometry, electron density distribution, and reaction transition states. For example, studies on analogous triazole-thiones reveal charge localization on sulfur and nitrogen atoms, guiding alkylation/Mannich reaction pathways .
- Molecular Docking : Evaluates binding affinities to biological targets (e.g., enzymes), aiding in rational drug design .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- Reproducibility Checks : Validate reaction conditions (solvent purity, temperature control) across independent labs.
- ADME/Tox Studies : Compare in silico predictions (e.g., bioavailability, metabolic stability) with experimental assays to reconcile discrepancies in bioactivity .
- Structural Validation : Use single-crystal XRD to confirm regioisomeric structures, which may differ between synthetic batches .
Q. How does substitution at the pyridin-3-yl or ethoxy-phenyl group modulate biological activity?
- Pyridinyl Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance interactions with enzyme active sites (e.g., antimicrobial targets) .
- Ethoxy-Phenyl Tweaks : Increasing hydrophobicity (e.g., replacing ethoxy with longer alkoxy chains) improves membrane permeability but may reduce solubility .
- Thiol vs. Thione Tautomerism : The thione form (S=C) exhibits stronger hydrogen-bonding capacity, affecting binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
